Tritiozine
Overview
Description
Tritiozine is a chemical compound with the molecular formula C₁₄H₁₉NO₄S It is known for its unique structure, which includes a morpholine ring and a trimethoxyphenyl group
Mechanism of Action
Target of Action
The compound is a derivative of triazine , a class of nitrogen-containing heterocycles . Triazine derivatives have been studied for their potential biological activities, but the specific targets of Tritiozine remain to be identified .
Mode of Action
As a derivative of triazine, it may share some of the properties of other triazine compounds. Triazines are known to undergo various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated .
Biochemical Pathways
Triazine derivatives, in general, are known to interact with a variety of biochemical pathways . The specific pathways affected by this compound and their downstream effects are currently unknown .
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is limited .
Result of Action
As a derivative of triazine, it may share some of the properties of other triazine compounds, which have been studied for their antitumor activities . The specific effects of this compound at the molecular and cellular levels are yet to be elucidated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, triazine herbicides, a class of compounds to which this compound belongs, are known to be influenced by various environmental conditions, such as soil composition and water availability . The specific environmental factors influencing this compound’s action are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tritiozine can be synthesized through several methods. One common approach involves the reaction of substituted nitrile with hydrated hydrazine in the presence of dichloromethane and ethanol, followed by oxidation with sodium nitrite in acetic acid . Another method includes the trimerization of nitrile and cyanide compounds .
Industrial Production Methods
Industrial production of triazines, including this compound, often involves large-scale synthesis using microwave-assisted, solid-phase, metal-based, and multicomponent one-pot reactions . These methods are efficient and can produce significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Tritiozine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium nitrite in acetic acid.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: Nucleophilic aromatic substitution is common, where this compound reacts with nucleophiles to replace specific groups.
Common Reagents and Conditions
Oxidation: Sodium nitrite in acetic acid.
Reduction: Hydrazine.
Substitution: Nucleophiles such as amines or phenols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyanuric acid, while substitution reactions can yield various substituted triazines .
Scientific Research Applications
Tritiozine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Melamine: A triazine compound with three amino substituents, used in commercial resins.
Cyanuric Chloride: Another triazine used in reactive dyes.
Guanamines: Similar to melamine but with one amino substituent replaced by an organic group.
Uniqueness of Tritiozine
This compound is unique due to its specific structure, which includes a morpholine ring and a trimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(20)15-4-6-19-7-5-15/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOUIYUWRXPNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=S)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046195 | |
Record name | Tritiozine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666291 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35619-65-9 | |
Record name | 4-Morpholinyl(3,4,5-trimethoxyphenyl)methanethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35619-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tritiozine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035619659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tritiozine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tritiozine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRITIOZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VJ1QVD6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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